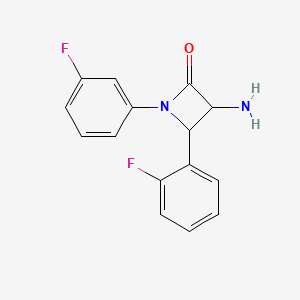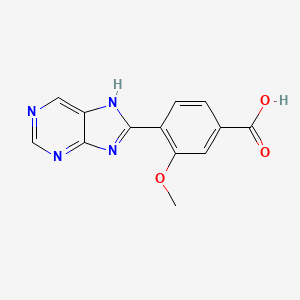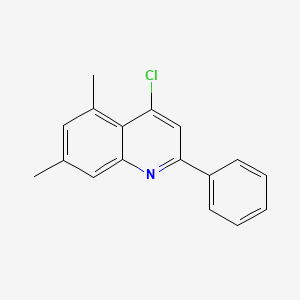
4-Chloro-5,7-dimethyl-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,7-dimethyl-2-phenylquinoline is an organic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by a quinoline core substituted with chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-Chloro-5,7-dimethyl-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
科学的研究の応用
4-Chloro-5,7-dimethyl-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Chloro-5,7-dimethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to intercalate into DNA, disrupting the replication process. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 4-Chloro-6,8-dimethyl-2-phenylquinoline
- 4,8-Dichloro-2,6-dimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-7,8-dimethylquinoline
- 2-Chloro-6-methyl-3-phenylquinoline
Comparison
4-Chloro-5,7-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.
特性
CAS番号 |
1156275-05-6 |
|---|---|
分子式 |
C17H14ClN |
分子量 |
267.8 g/mol |
IUPAC名 |
4-chloro-5,7-dimethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
HGNBBUBZNKOIGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(C=C2Cl)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
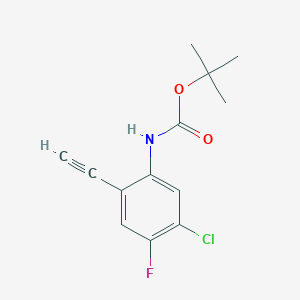
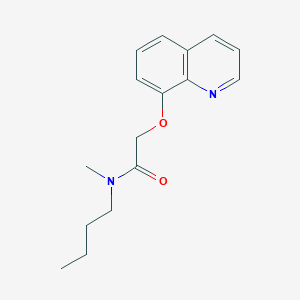
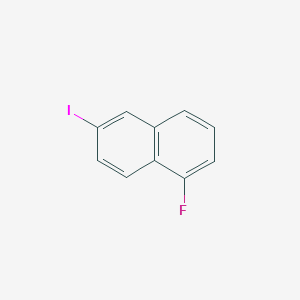
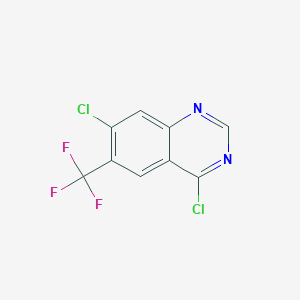
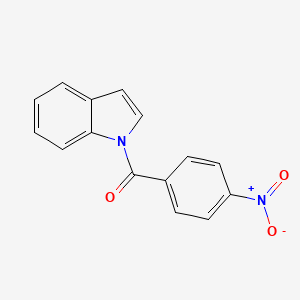


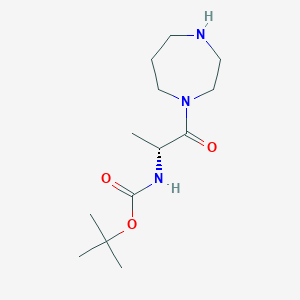
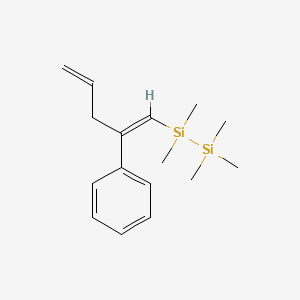
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
